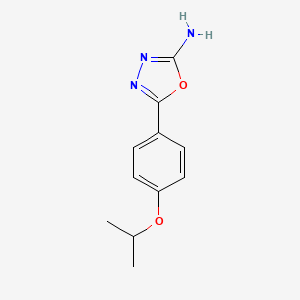
(1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of a pyrazole ring and a piperidine ring, which are connected through a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol typically involves the reaction of a pyrazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of a piperidine derivative to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole or piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a wide range of functional groups onto the pyrazole or piperidine rings.
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole and piperidine rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-3-yl)(piperidin-3-yl)methanol: Similar structure but with a different position of the pyrazole ring.
(1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol: Similar structure but with a different position of the piperidine ring.
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol is unique due to its specific arrangement of the pyrazole and piperidine rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-piperidin-3-ylmethanol |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-6-12-13)10(14)8-3-2-5-11-7-8/h4,6,8,10-11,14H,2-3,5,7H2,1H3 |
InChI Key |
VCISOGDITAPHBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


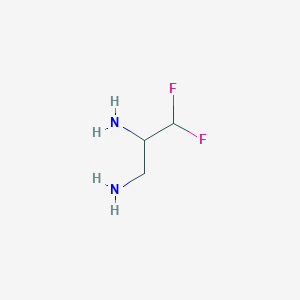

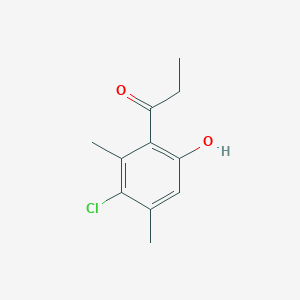

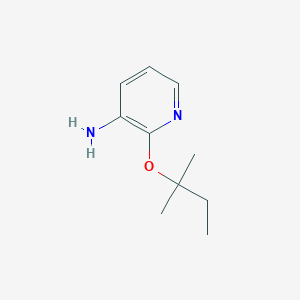
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
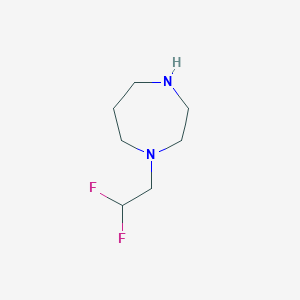

![3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13269330.png)
amine](/img/structure/B13269346.png)

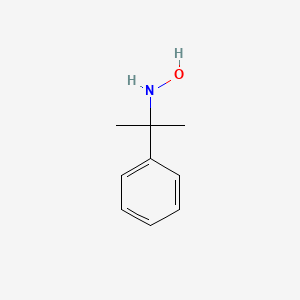
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)
